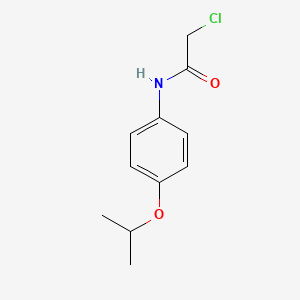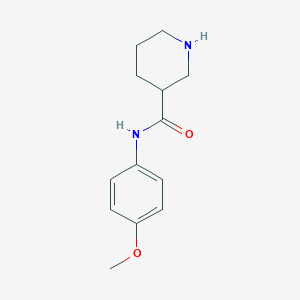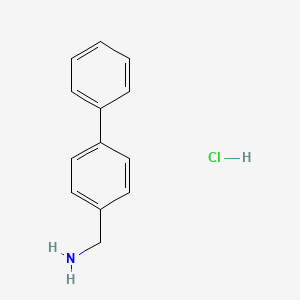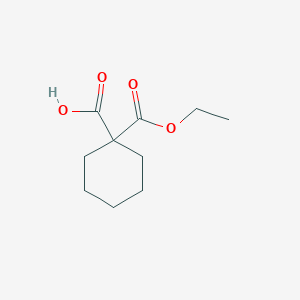
D-Ile-Pro-Arg p-nitroanilide dihydrochloride
Descripción general
Descripción
D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a synthetic peptide substrate commonly used in biochemical assays. It is particularly known for its role as a chromogenic substrate in the analysis of protease activity, including enzymes like tissue plasminogen activator (t-PA) and Factor VII-activating protease . The compound’s structure allows it to be cleaved by specific proteases, releasing p-nitroaniline, which can be quantitatively measured due to its distinct absorbance properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Ile-Pro-Arg p-nitroanilide dihydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain. Common coupling reagents include HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (N,N’-diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step. For instance, Fmoc (9-fluorenylmethyloxycarbonyl) is a commonly used protecting group that is removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-Ile-Pro-Arg p-nitroanilide dihydrochloride primarily undergoes enzymatic cleavage reactions. These reactions are specific to proteases that recognize the peptide sequence and cleave the bond between the arginine residue and the p-nitroanilide group.
Common Reagents and Conditions
Enzymes: Proteases like tissue plasminogen activator (t-PA) and Factor VII-activating protease.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH and ionic strength suitable for enzyme activity.
Detection Reagents: The release of p-nitroaniline is detected spectrophotometrically, typically at a wavelength of 405 nm.
Major Products
The primary product of the enzymatic cleavage of this compound is p-nitroaniline, which is easily detectable due to its yellow color and absorbance properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, D-Ile-Pro-Arg p-nitroanilide dihydrochloride is used to study enzyme kinetics and inhibition. It serves as a model substrate to evaluate the specificity and efficiency of proteases.
Biology
Biologically, this compound is utilized in assays to measure the activity of proteases in various biological samples, including blood and tissue extracts. It helps in understanding the role of these enzymes in physiological and pathological processes.
Medicine
In medical research, this compound is employed in diagnostic assays to detect and quantify protease activity. This is particularly relevant in conditions like thrombosis, where the activity of enzymes like tissue plasminogen activator is crucial.
Industry
Industrially, the compound is used in the quality control of enzyme preparations and in the development of new protease inhibitors, which have therapeutic potential .
Mecanismo De Acción
The mechanism of action of D-Ile-Pro-Arg p-nitroanilide dihydrochloride involves its cleavage by specific proteases. The peptide bond between the arginine residue and the p-nitroanilide group is hydrolyzed, releasing p-nitroaniline. This reaction is highly specific and depends on the recognition of the peptide sequence by the protease. The released p-nitroaniline can be quantitatively measured, providing a direct indication of the protease activity .
Comparación Con Compuestos Similares
Similar Compounds
D-Val-Leu-Lys p-nitroanilide dihydrochloride: Another chromogenic substrate used for different proteases.
D-Phe-Pip-Arg p-nitroanilide dihydrochloride: Used in assays for thrombin and other serine proteases.
Uniqueness
D-Ile-Pro-Arg p-nitroanilide dihydrochloride is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases like tissue plasminogen activator. Its high specificity and sensitivity make it an invaluable tool in both research and diagnostic applications .
Propiedades
IUPAC Name |
(2S)-1-[(2R,3R)-2-amino-3-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N8O5.2ClH/c1-3-14(2)19(24)22(34)30-13-5-7-18(30)21(33)29-17(6-4-12-27-23(25)26)20(32)28-15-8-10-16(11-9-15)31(35)36;;/h8-11,14,17-19H,3-7,12-13,24H2,1-2H3,(H,28,32)(H,29,33)(H4,25,26,27);2*1H/t14-,17+,18+,19-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANFMDBMZZFRD-CYTOJJGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595347 | |
| Record name | D-Isoleucyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96323-41-0 | |
| Record name | D-Isoleucyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ile-Pro-Arg-p-nitroanilide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


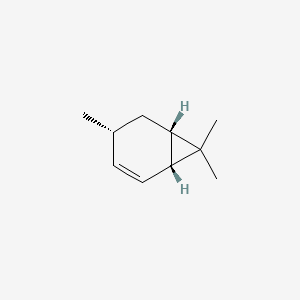
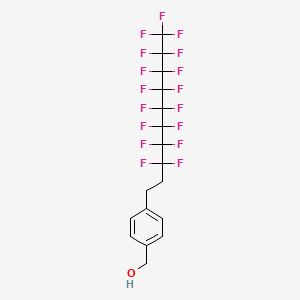
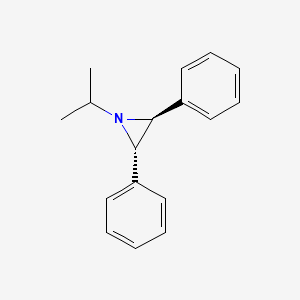
![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1611941.png)
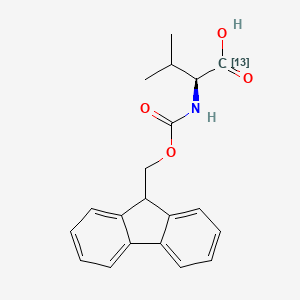
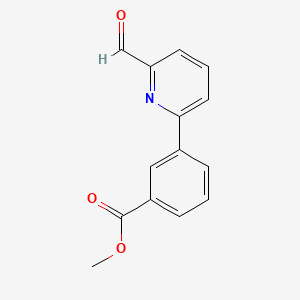
![(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1611947.png)
